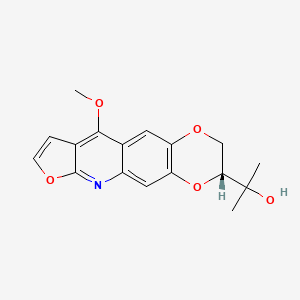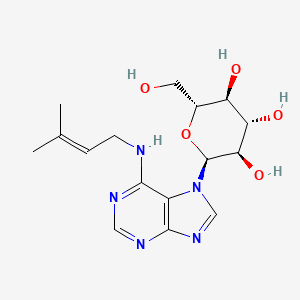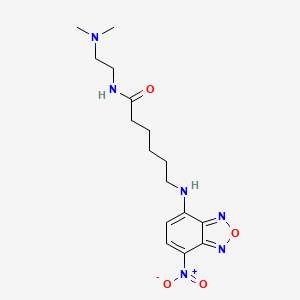
HCK-123 dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HCK-123 dye is a benzoxadiazole. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Localization and Analysis
Mitochondrial Localization in Living Cells : Rhodamine 123, a dye similar to HCK-123, is a specific probe for localizing mitochondria in living cells. It enhances the detectability of mitochondria, allowing for observations of changes in mitochondrial distribution and organization (Johnson, Walsh, & Chen, 1980).
Analysis in Living Cells Using Flow Cytometry : Rhodamine 123 is used in flow cytometry for mitochondrial analysis in living cells. It's particularly useful for monitoring mitochondrial abundance and activity, as it accumulates specifically in mitochondria due to their transmembrane potential (Ronot, Benel, Adolphe, & Mounolou, 1986).
Cell Function and Drug Transport Assays
- Cell Function and Drug Transport Studies : The dye is a valuable tool for examining membrane transport processes. It's been used to investigate the transport activity of the MDR1 gene product, a crucial drug transport protein, which impacts the development of drug resistance in cancer treatment (Forster, Thumser, Hood, & Plant, 2012).
Research on Hematopoietic Stem Cells
- Studying Hematopoietic Stem Cells : Rhodamine 123 can differentiate between resting and activated subsets of mouse multipotent hematopoietic stem cells, offering insights into their clonogenic capacities (Spangrude & Johnson, 1990).
Investigation of Mitochondrial Activity
- Investigation of Mitochondrial Activity in Fibroblasts : Rhodamine 123, through its specific uptake in mitochondria, is used to examine mitochondrial morphology and activity in different cell states, contributing to the understanding of mitochondrial function in cellular aging and diseases (Goldstein & Korczack, 1981).
Measurement of Mitochondrial Membrane Potential
- Measuring Mitochondrial Membrane Potential : Rhodamine 123 and derivatives are used to dynamically monitor the membrane potential of isolated mitochondria, facilitating studies on mitochondrial function and its impact on cell physiology (Scaduto & Grotyohann, 1999).
Eigenschaften
Produktname |
HCK-123 dye |
|---|---|
Molekularformel |
C16H24N6O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23) |
InChI-Schlüssel |
WIOHDRVBBRICQL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonyme |
HCK-123 LysoTracker Yellow HCK-123 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



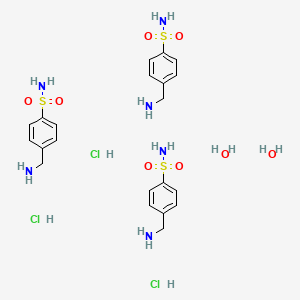
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
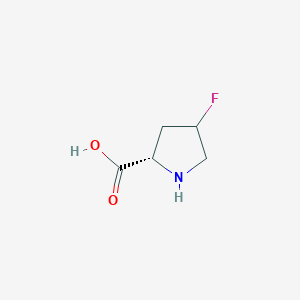

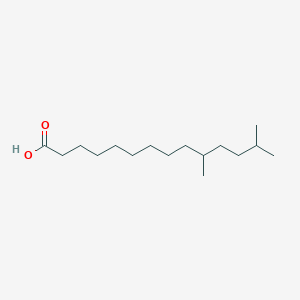

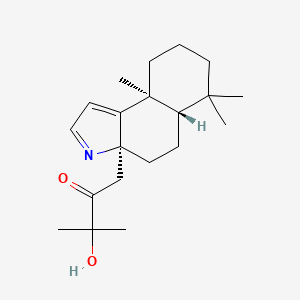



![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
